2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
Description
“2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid” is a sulfur-containing organic compound characterized by a central β-ketoamide scaffold with a 4-chloroanilino group, a phenyl-substituted ethyl chain, and a sulfanyl acetic acid moiety. The compound’s synthesis likely involves Michael addition or Friedel-Crafts acylation methodologies, analogous to related compounds (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) . Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography (e.g., using SHELX software for refinement) are critical for structural elucidation .
Properties
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-12-6-8-13(9-7-12)18-16(21)15(22-10-14(19)20)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYOHPDHFPXPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-chloroaniline with a suitable acylating agent to form an intermediate compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reaction: The intermediate is then coupled with a phenylethyl derivative under controlled conditions. This step may require the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Introduction of the Sulfanyl Group: The final step involves the introduction of the sulfanylacetic acid moiety. This can be achieved through a nucleophilic substitution reaction, where the intermediate is reacted with a thiol derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloroaniline group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles for Substitution: Ammonia (NH₃), hydroxide ions (OH⁻)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that compounds similar to 2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid exhibit cytotoxic effects against various cancer cell lines. The chloroaniline component may enhance the compound's ability to inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
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Antimicrobial Properties :
- The presence of the sulfanyl group suggests potential antimicrobial activity. Studies have shown that sulfur-containing compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making them effective against a range of pathogens.
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Anti-inflammatory Effects :
- Compounds with similar structures have been investigated for their anti-inflammatory properties. The acetic acid moiety may contribute to the modulation of inflammatory responses, potentially providing therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
Pharmacological Insights
-
Mechanism of Action :
- The proposed mechanisms include the inhibition of specific enzymes involved in metabolic pathways and the modulation of receptor activity. For instance, the compound may act as an inhibitor of certain kinases or phosphatases, which are critical in cancer and inflammatory processes.
-
Bioavailability and Metabolism :
- Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Studies on similar compounds suggest that modifications to the structure can enhance bioavailability and reduce metabolic degradation, thus improving efficacy.
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer activity of various derivatives of sulfanyl acetic acids, including those structurally related to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial effects of sulfur-containing compounds were assessed against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable inhibition zones, suggesting potential as new antimicrobial agents.
Summary Table of Applications
| Application Area | Description | Evidence/Source |
|---|---|---|
| Anticancer | Inhibits tumor growth via signaling pathway interference | Cytotoxicity studies |
| Antimicrobial | Disrupts bacterial membranes; effective against pathogens | Antimicrobial screening |
| Anti-inflammatory | Modulates inflammatory responses | In vitro studies on inflammation |
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways. Additionally, its interaction with DNA and RNA can influence gene expression and cellular processes.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- 2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid (CAS: 252027-06-8) Substituents: 4-Bromoanilino, 4-chlorophenyl. Molecular Formula: C₁₆H₁₃BrClNO₃S. Molecular Weight: 414.7 g/mol. Key Differences: Bromine’s larger atomic radius and polarizability compared to chlorine may enhance lipophilicity and alter binding affinity in biological systems.
- 2-(2,4-Difluoroanilino)-2-oxoacetic acid (CAS: 678556-81-5) Substituents: 2,4-Difluoroanilino. Molecular Formula: C₈H₅F₂NO₃. Safety data highlight moderate toxicity (GHS hazard classification) .
Electron-Donating Group Analogs
- 2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid (CAS: 339109-08-9) Substituents: 4-Methoxyanilino. Molecular Formula: C₁₇H₁₇NO₄S. Molecular Weight: 331.39 g/mol.
Heterocyclic and Spirocyclic Derivatives
- 2-[2-(2,6-Dichloroanilino)phenyl]-N-[(2S)-2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl]acetamide Substituents: 2,6-Dichloroanilino, spirocyclic thia-azabicyclo system. Key Differences: The spirocyclic framework introduces conformational rigidity, which may improve target selectivity in enzyme inhibition. Crystallographic data (CCDC ref: 787182) confirm a distorted chair conformation in the thiazolidine ring .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using ChemDraw software.
Biological Activity
2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid (CAS: 344275-31-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic pathway can vary based on the desired yield and purity.
Antitumor Potential
Research has indicated that derivatives of flavone acetic acid, which share structural similarities with this compound, exhibit significant antitumor properties. For instance, flavone acetic acid (FAA) has been shown to induce apoptosis in various cancer cell lines and stimulate cytokine production in immune cells .
In a study comparing FAA analogs, it was found that certain modifications enhanced cytotoxicity against adenocarcinoma cell lines, suggesting that similar modifications in this compound could lead to improved therapeutic efficacy .
The mechanisms through which this compound exerts its biological effects may involve:
- Cytokine Induction : Similar compounds have been shown to induce TNF-α and nitric oxide production in monocyte cell lines, which are crucial for immune response modulation .
- Cell Cycle Arrest : FAA has been reported to induce G2/M phase arrest in mammary carcinoma cells, potentially through the activation of acidic sphingomyelinase and subsequent reactive oxygen species generation .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various flavone derivatives on human cancer cell lines. The results indicated that modifications similar to those found in this compound enhanced cytotoxicity, particularly in breast cancer models .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Flavone Acetic Acid | 10 | MCF7 (Breast Cancer) |
| Modified Analog | 5 | MCF7 |
| Control | >100 | MCF7 |
Study 2: Immune Modulation
Another investigation focused on the immune-modulating effects of FAA analogs. It was found that these compounds could significantly enhance the production of pro-inflammatory cytokines when co-cultured with human peripheral blood mononuclear cells (HPBMCs) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid, and how can reaction intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging the reactivity of the sulfanyl (-S-) and amide (-NH-) groups. Key intermediates, such as 4-chloroaniline derivatives, should be characterized using FT-IR (to confirm N-H and C=O stretches) and HPLC (to assess purity ≥95%). X-ray crystallography (e.g., as demonstrated for structurally analogous compounds in and ) is critical for confirming stereochemistry and bond angles. For example, in , the acetamide group’s planar geometry was validated via crystallographic data (bond lengths: C=O ≈1.22 Å, C-N ≈1.34 Å) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is essential:
- NMR : NMR should reveal aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and amide protons (δ 8.1–8.5 ppm). NMR will confirm carbonyl carbons (C=O at ~170 ppm) and sulfanyl-linked carbons (~35–40 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C _{13}ClN _3S) with an error <2 ppm.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% deviation .
Q. What are the primary biological targets or assays relevant to this compound in pharmacological research?
- Methodological Answer : The compound’s sulfanyl and amide moieties suggest potential enzyme inhibition (e.g., kinases or proteases). Initial screens should include:
- In vitro enzyme inhibition assays (IC determination using fluorogenic substrates).
- Cytotoxicity profiling (MTT assay on cell lines like HEK-293 or HepG2).
- Molecular docking to predict binding affinities to targets like tyrosine kinases, referencing structural analogs in and .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Quantify impurities via LC-MS and correlate with bioactivity (e.g., highlights the impact of stereoisomers on pharmacological activity).
- Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) to validate target engagement .
Q. What experimental strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Test hydrochloride or sodium salts to enhance aqueous solubility.
- Co-solvent systems : Use PEG-400 or cyclodextrins for parenteral formulations.
- LogP optimization : Adjust substituents on the phenyl ring (e.g., shows chloro-substitution lowers LogP by ~0.5 units).
- Pharmacokinetic profiling : Conduct rodent studies with LC-MS/MS quantification of plasma concentrations .
Q. How does the compound’s environmental fate align with regulatory guidelines for lab-scale disposal?
- Biodegradation assays : Use OECD 301D (closed bottle test) to measure half-life in aqueous media.
- Ecotoxicology : Test acute toxicity on Daphnia magna (EC >10 mg/L recommended for low-risk classification).
- Waste treatment : Incinerate at >850°C with alkaline scrubbers to neutralize sulfur byproducts .
Contradiction Analysis
- Issue : Conflicting IC values in kinase inhibition assays.
- Resolution : Standardize ATP concentrations (1 mM) and pre-incubation times (10 min) across labs. Cross-validate with recombinant protein sources (e.g., Sigma-Aldrich vs. custom expression in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
